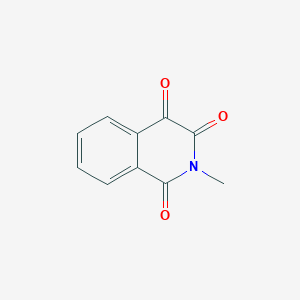

2-methylisoquinoline-1,3,4(2H)-trione

Übersicht

Beschreibung

2-Methylisoquinoline-1,3,4-trione is an organic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It is a derivative of isoquinoline, characterized by the presence of three carbonyl groups at positions 1, 3, and 4, and a methyl group at position 2. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylisoquinoline-1,3,4-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 2-methyl-3,4-dihydroisoquinoline derivatives. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methylisoquinolin-1,3,4-trion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um komplexere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können das Trion in Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an der Methylgruppe oder dem Isochinolinring auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Isochinolinderivate, die zur Synthese von Pharmazeutika und anderen organischen Verbindungen weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

2-Methylisoquinolin-1,3,4-trion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition.

Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Gerüst für die Entwicklung von Enzyminhibitoren.

Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Methylisoquinolin-1,3,4-trion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen. Beispielsweise wurde es als potenter Inhibitor von Caspase-3 untersucht, einem Enzym, das an der Apoptose beteiligt ist. Die Verbindung bindet an das aktive Zentrum des Enzyms, verhindert seine Aktivität und moduliert so den apoptotischen Weg .

Wirkmechanismus

The mechanism of action of 2-methylisoquinoline-1,3,4-trione involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as a potent inhibitor of caspase-3, an enzyme involved in apoptosis. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating the apoptotic pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isochinolin: Die Stammverbindung ohne die Carbonylgruppen.

2-Methylisochinolin: Ähnliche Struktur, aber ohne die Trion-Funktionalität.

1,3,4-Isochinolintrion: Fehlt die Methylgruppe an Position 2.

Einzigartigkeit

2-Methylisoquinolin-1,3,4-trion ist einzigartig aufgrund des Vorhandenseins sowohl der Methylgruppe als auch der drei Carbonylgruppen, die im Vergleich zu seinen Analogen eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen .

Eigenschaften

IUPAC Name |

2-methylisoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVJISCDJHIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364926 | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-33-5 | |

| Record name | 2-Methyl-1,3,4(2H)-isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[2-(Pyridin-2-yl)ethyl]-4-isopropylaniline](/img/structure/B1621548.png)

![Methyl 2-[[(2-chloro-3-pyridyl)carbonyl]amino]acetate](/img/structure/B1621551.png)

![{4-[(4-Nitrobenzyl)oxy]phenyl}methanol](/img/structure/B1621554.png)

![1-[4-(Ethylamino)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B1621555.png)

![3-[[2-(2-Pyridyl)ethyl]amino]propanenitrile](/img/structure/B1621566.png)

![1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B1621567.png)

![N'1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B1621568.png)